3,3-Bis(4-chlorophenoxy)-3H-diazirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(4-chlorophenoxy)-3H-diazirine is a chemical compound known for its unique structure and reactivity. It features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The presence of two 4-chlorophenoxy groups attached to the diazirine ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-chlorophenoxy)-3H-diazirine typically involves the reaction of 4-chlorophenol with a suitable diazirine precursor
Industrial Production Methods: Industrial production of 3,3-Bis(4-chlorophenoxy)-3H-diazirine may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: 3,3-Bis(4-chlorophenoxy)-3H-diazirine can undergo oxidation reactions, typically resulting in the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazirine ring into more stable amine derivatives.
Substitution: The compound can participate in substitution reactions, where the 4-chlorophenoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the diazirine ring.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the 4-chlorophenoxy groups.
Scientific Research Applications
3,3-Bis(4-chlorophenoxy)-3H-diazirine has several applications in scientific research:
Chemistry: Used as a photoreactive crosslinker in the study of molecular interactions and the mapping of protein-protein interactions.
Biology: Employed in photoaffinity labeling to study the binding sites of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a tool for studying drug-receptor interactions.
Industry: Utilized in the development of advanced materials and coatings due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 3,3-Bis(4-chlorophenoxy)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. The diazirine ring can be activated by ultraviolet light, leading to the formation of a highly reactive carbene intermediate. This carbene can then insert into various chemical bonds, allowing the compound to form covalent bonds with nearby molecules. This property is particularly useful in photoaffinity labeling and crosslinking studies.
Comparison with Similar Compounds
3,3-Bis(4-fluorophenoxy)-3H-diazirine: Similar structure but with fluorine atoms instead of chlorine.
3,3-Bis(4-bromophenoxy)-3H-diazirine: Contains bromine atoms instead of chlorine.
3,3-Bis(4-methylphenoxy)-3H-diazirine: Features methyl groups instead of chlorine.
Uniqueness: 3,3-Bis(4-chlorophenoxy)-3H-diazirine is unique due to the presence of chlorine atoms, which can influence its reactivity and stability. The chlorine atoms can participate in various chemical reactions, making this compound versatile for different applications. Additionally, the diazirine ring’s ability to form reactive intermediates upon light activation sets it apart from many other compounds.
Properties
CAS No. |
651306-54-6 |
---|---|
Molecular Formula |
C13H8Cl2N2O2 |
Molecular Weight |
295.12 g/mol |
IUPAC Name |
3,3-bis(4-chlorophenoxy)diazirine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-9-1-5-11(6-2-9)18-13(16-17-13)19-12-7-3-10(15)4-8-12/h1-8H |
InChI Key |
MBVUUNUWCSWTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2(N=N2)OC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.